



Application Notes and Protocols for AZD-8835 in Mouse Xenograft Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **AZD-8835**, a potent inhibitor of PI3Kα and PI3Kδ, in mouse xenograft models of cancer. The following sections detail dosing strategies, experimental procedures, and the underlying signaling pathways.

Introduction

AZD-8835 is a selective inhibitor of the p110 α and p110 δ catalytic subunits of phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[1] AZD-**8835** has shown significant anti-tumor efficacy in preclinical xenograft models, particularly those with activating mutations in the PIK3CA gene, which encodes the p110 α subunit.[2][3] This document outlines established protocols for evaluating **AZD-8835** in vivo, with a focus on breast cancer xenograft models.

AZD-8835 Dosing and Administration

AZD-8835 is orally bioavailable and has been evaluated in mouse xenograft models using both continuous and intermittent dosing schedules.[3] The choice of dosing regimen can impact efficacy and tolerability.

Formulation



For oral administration in mice, AZD-8835 is prepared as a suspension.

- Vehicle: A common vehicle is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) combined with 0.1% Polysorbate 80 (Tween 80).
- Preparation: To prepare a working solution, the required amount of AZD-8835 is added to the HPMC/Tween 80 solution and mixed thoroughly to ensure a homogenous suspension. For example, to achieve a concentration of 5 mg/mL, 5 mg of AZD-8835 is added to 1 mL of the vehicle.[4]
- Administration Volume: The typical administration volume is 0.1 mL per 10 grams of mouse body weight, delivered via oral gavage.[5]

Dosing Regimens

Both continuous and intermittent high-dose scheduling (IHDS) have proven effective in preclinical studies. Intermittent scheduling may offer an improved therapeutic index by allowing for higher doses that achieve greater pathway inhibition and induce apoptosis, followed by a recovery period.[3][6]

Table 1: Summary of **AZD-8835** Dosing Regimens in Mouse Xenograft Models



Xenograft Model	Dosing Schedule	Dosage	Administration Route	Notes
BT474 (Breast Cancer)	Continuous	25 mg/kg, BID	Oral	BID doses administered 6-8 hours apart.
MCF7 (Breast Cancer)	Continuous	25 mg/kg, BID	Oral	BID doses administered 6-8 hours apart.
BT474 (Breast Cancer)	Intermittent (IHDS)	50 mg/kg, 2 days on/5 days off, BID	Oral	High-dose intermittent scheduling.
BT474 (Breast Cancer)	Intermittent (IHDS)	100 mg/kg, Day 1 and 4 weekly, QD or BID	Oral	This schedule has been shown to induce tumor regression.[1]
MCF7 (Breast Cancer)	Intermittent (IHDS)	50 mg/kg, Day 1 and 4 weekly, BID	Oral	Tolerated dose in SCID mice for this model.
SKOV-3 (Ovarian Cancer)	Continuous	6 mg/kg or 25 mg/kg, BID	Oral	Used for pharmacodynami c studies assessing Akt phosphorylation.

BID: twice daily; QD: once daily; IHDS: Intermittent High-Dose Scheduling.

Experimental Protocols

The following are detailed protocols for establishing common breast cancer xenograft models and conducting efficacy studies with **AZD-8835**.

Cell Line Derived Xenograft (CDX) Establishment



BT474 Xenograft Model:

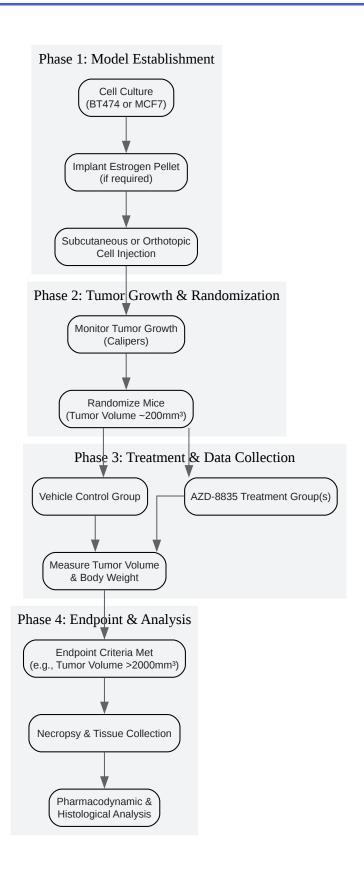
- Cell Culture: Culture BT474 cells in appropriate media until they reach 80-90% confluency.
- Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel.
- Implantation: Subcutaneously inject 1 x 107 BT474 cells in a volume of 100-200 μL into the flank of female immunodeficient mice (e.g., NCr-nu/nu or NSG mice).[7]
- Estrogen Supplementation: As BT474 cells are estrogen receptor-positive, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the neck region 24-48 hours prior to cell inoculation to support tumor growth.[8][9]
- Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-250 mm3), randomize the mice into treatment and control groups.[7][8]

MCF7 Xenograft Model:

- Cell Culture and Preparation: Follow the same procedure as for BT474 cells.
- Estrogen Requirement: MCF7 cells are also estrogen-dependent. Therefore, estrogen supplementation as described for the BT474 model is essential for tumor establishment.[10]
- Implantation: Inject 1-5 million MCF7 cells in Matrigel subcutaneously, typically into the mammary fat pad to create an orthotopic model which better mimics the natural tumor environment.[6][10]
- Tumor Monitoring and Treatment: Follow the same monitoring and treatment initiation procedures as for the BT474 model.

AZD-8835 Efficacy Study Workflow





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Caption: Workflow for an in vivo efficacy study of AZD-8835.



Pharmacodynamic Analysis

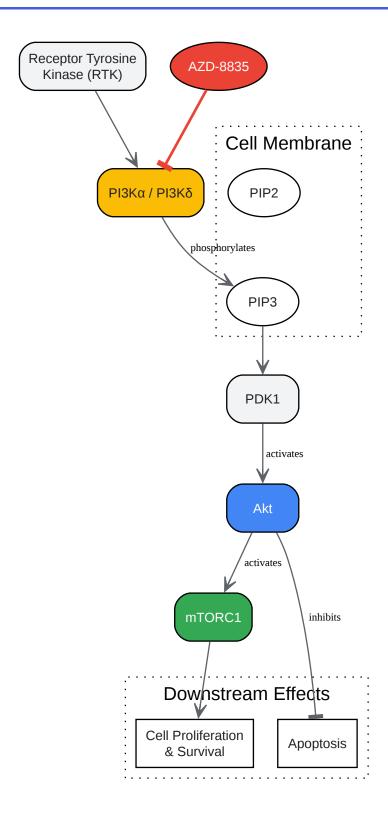
To confirm the mechanism of action of AZD-8835, pharmacodynamic studies are crucial.

- Tissue Collection: At specified time points after the final dose (e.g., 2, 8, or 24 hours), euthanize a subset of mice from each group.
- Tumor Excision: Immediately excise tumors, snap-freeze a portion in liquid nitrogen for Western blot analysis, and fix the remainder in formalin for immunohistochemistry (IHC).
- Western Blot: Homogenize frozen tumor samples to extract proteins. Perform Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A reduction in phosphorylation indicates target engagement by AZD-8835.
- Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to perform IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Increased cleaved caspase-3 staining can confirm the induction of apoptosis by AZD-8835.[11]

Signaling Pathway

AZD-8835 targets the PI3K α and PI3K δ isoforms, thereby inhibiting the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the activation of downstream signaling cascades, primarily the Akt/mTOR pathway, leading to reduced cell proliferation, survival, and induction of apoptosis in cancer cells dependent on this pathway.





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Caption: The PI3K/Akt signaling pathway and the inhibitory action of AZD-8835.



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